molecular formula C21H31ClN2O3S2 B11334189 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11334189
M. Wt: 459.1 g/mol
InChI Key: PDICYNNPGXNLJY-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a cyclohexylsulfanyl moiety, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the piperidine ring.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction, often using methanesulfonyl chloride as the sulfonylating agent.

    Incorporation of the Cyclohexylsulfanyl Moiety: The cyclohexylsulfanyl group is introduced via a thiolation reaction, where a cyclohexylthiol derivative reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, thiols, polar aprotic solvents, and mild heating.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, pain perception, or microbial growth.

Comparison with Similar Compounds

  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide
  • 1-[(2-Bromophenyl)methanesulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide
  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide

Comparison:

  • Uniqueness: The presence of the 2-chlorophenyl group in 1-[(2-chlorophenyl)methanesulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide imparts unique chemical and biological properties compared to its analogs with different substituents.
  • Reactivity: The reactivity of the compound can vary based on the nature and position of the substituents on the phenyl ring, influencing its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C21H31ClN2O3S2

Molecular Weight

459.1 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-cyclohexylsulfanylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H31ClN2O3S2/c22-20-9-5-4-6-18(20)16-29(26,27)24-13-10-17(11-14-24)21(25)23-12-15-28-19-7-2-1-3-8-19/h4-6,9,17,19H,1-3,7-8,10-16H2,(H,23,25)

InChI Key

PDICYNNPGXNLJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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